3-(2-methoxyphenyl)-2,5-dimethyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(2-methoxyphenyl)-2,5-dimethyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(2-methoxyphenyl)-2,5-dimethyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of targeting specific kinases involved in cellular signaling pathways. This article explores its biological activity through a detailed review of relevant studies, including structure-activity relationships (SAR), case studies, and findings from various research efforts.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula: C₁₅H₁₈N₄O
- Molecular Weight: 270.33 g/mol
- Key Functional Groups: Pyrazolo[1,5-a]pyrimidine core, morpholine moiety, and methoxyphenyl substituent.
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class often exhibit inhibitory activity against phosphoinositide 3-kinases (PI3K), which are crucial in regulating cellular processes such as growth, proliferation, and survival. The specific compound under discussion has shown promising results in inhibiting PI3Kδ isoform activity, which is implicated in various cancers and autoimmune diseases.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on PI3Kδ with an IC50 value in the low nanomolar range. For instance, studies have reported IC50 values ranging from 18 nM to 52 nM against PI3Kδ, indicating high potency compared to other isoforms (PI3Kα and PI3Kβ) .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can enhance or diminish biological activity. For example:
- Substitution at the C(5) position with different aromatic groups has been shown to influence selectivity towards PI3K isoforms.
- The presence of a morpholine group at the N-position contributes to improved solubility and bioavailability.
Data Table: Biological Activity Summary
Compound Name | Target Enzyme | IC50 (nM) | Selectivity Ratio (PI3Kα/PI3Kδ) | Reference |
---|---|---|---|---|
Compound A | PI3Kδ | 18 | 79 | |
Compound B | PI3Kδ | 52 | 1415 | |
Compound C | PI3Kα | >1000 | - |
Case Study 1: Antitumor Activity
A study investigated the antitumor potential of this compound in various cancer cell lines. The results indicated significant cytotoxicity against leukemia and lymphoma cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G0/G1 phase.
Case Study 2: Autoimmune Disease Model
In a murine model of systemic lupus erythematosus (SLE), treatment with the compound resulted in reduced disease severity and improved survival rates compared to control groups. The underlying mechanism was attributed to modulation of immune cell signaling pathways mediated by PI3K inhibition.
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-16-15-20(23-9-6-10-26-11-13-29-14-12-26)27-22(24-16)21(17(2)25-27)18-7-4-5-8-19(18)28-3/h4-5,7-8,15,23H,6,9-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKRRNHQQYWXCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCCN3CCOCC3)C)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.